4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is an organic compound characterized by its structural formula, which features a butanol backbone substituted with a bromophenyl group and an amino group. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity. This compound is notable for its chiral center at the butanol position, which can exist in different stereoisomeric forms, influencing its interactions in biological systems.
The reactions involving 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol primarily include:
The biological activity of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Additionally, brominated compounds are known for their antimicrobial and antifungal properties, which may extend to this compound as well.
Several synthesis methods have been developed for producing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol:
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol has potential applications in various fields:
Interaction studies of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol focus on its binding affinity and efficacy concerning various biological targets. Preliminary studies suggest that compounds with similar structures could modulate receptor activities or enzyme functions. Further research is necessary to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol. A comparison highlights their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-2-methyl-4-phenylbutan-2-ol | Methyl substitution at the second position | Neuroactive effects |
| 4-(3-Bromophenyl)butan-1-ol | Lacks amino group | Potentially less bioactive |
| 1-(3-Bromophenyl)-2-butanamine | Amino group at different position | Varying pharmacological profiles |
These compounds differ primarily in their functional groups and positions of substitution, affecting their reactivity and biological properties.
The Grignard reaction represents a fundamental approach for synthesizing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol through the formation of carbon-carbon bonds via organometallic intermediates [1]. This synthetic pathway involves the preparation of organomagnesium reagents from halogenated precursors, followed by nucleophilic addition to carbonyl compounds [2]. The mechanism proceeds through the insertion of magnesium metal into the carbon-halogen bond, generating highly reactive organomagnesium species that function as both strong nucleophiles and bases [3].
The selection of appropriate Grignard reagents for synthesizing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol requires careful consideration of stoichiometric relationships and reactant compatibility [1]. Primary considerations include the choice between 3-bromobenzyl magnesium halides and alternative organometallic precursors [2]. The stoichiometric ratio of magnesium to organic halide typically follows a 1:1 molar relationship, though excess magnesium is often employed to ensure complete conversion [4].
Critical factors influencing reagent selection include the reactivity of the halogen substituent, with bromide generally providing optimal reactivity compared to chloride or iodide derivatives [1]. The presence of the meta-bromine substituent on the benzyl moiety affects both the electronic properties and steric accessibility of the resulting Grignard reagent [2]. Stoichiometric calculations must account for the formation of biphenyl byproducts, which can consume up to 10-15% of the organic halide starting material [3].
Table 1: Stoichiometric Requirements for Grignard Reagent Formation
| Component | Molar Ratio | Function | Typical Excess |
|---|---|---|---|
| 3-Bromobenzyl halide | 1.0 | Electrophile | - |
| Magnesium metal | 1.1-1.3 | Nucleophile | 10-30% |
| Anhydrous solvent | 10-20 | Reaction medium | Variable |
| Carbonyl substrate | 0.9-1.0 | Acceptor | - |
The theoretical yield calculations must incorporate potential side reactions, including Wurtz coupling and competing reduction pathways [4]. Experimental studies demonstrate that optimal stoichiometry employs 1.2 equivalents of magnesium relative to the organic halide, providing yields of 75-85% for the desired organomagnesium intermediate [1].
Solvent selection represents a critical parameter in Grignard reaction optimization, with ethereal solvents providing essential coordination stabilization for the organometallic intermediates [5]. Diethyl ether and tetrahydrofuran constitute the primary solvent choices, each offering distinct advantages in terms of coordination ability and reaction kinetics [1]. The coordination of ether molecules to the magnesium center stabilizes the Grignard reagent and prevents decomposition through β-elimination pathways [2].
Temperature optimization studies reveal that initiation temperatures of 60-80°C are required to overcome the activation barrier for magnesium insertion [6]. Following initiation, the highly exothermic nature of Grignard formation necessitates careful temperature control to prevent runaway reactions [4]. The overall heat release for Grignard reagent synthesis ranges from 362.69-397.11 kilojoules per mole, requiring effective heat management systems [4].
Table 2: Temperature Profile for Grignard Synthesis Optimization
| Reaction Phase | Temperature Range (°C) | Duration | Heat Management |
|---|---|---|---|
| Initiation | 60-80 | 30-60 minutes | External heating |
| Propagation | 40-60 | 2-4 hours | Cooling control |
| Carbonyl addition | 0-25 | 1-2 hours | Ice bath cooling |
| Hydrolysis | 0-25 | 30 minutes | Controlled addition |
Solvent purity requirements are stringent, with water content below 50 parts per million essential for successful Grignard formation [5]. The presence of protic impurities leads to competitive protonation reactions that consume the organometallic reagent without productive bond formation [1]. Comparative studies indicate that tetrahydrofuran provides superior coordination compared to diethyl ether, resulting in enhanced stability and reactivity of the organomagnesium species [2].
Catalytic amination methodologies offer alternative synthetic routes to 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol through direct carbon-nitrogen bond formation [7]. These approaches utilize transition metal catalysts to facilitate the coupling of amine nucleophiles with electrophilic carbon centers [8]. The borrowing hydrogen methodology represents a particularly attractive strategy, enabling the use of alcohols as alkylating agents with water as the sole byproduct [9].
Transition metal-catalyzed nitrogen-alkylation reactions provide efficient pathways for synthesizing amino alcohol derivatives through direct carbon-nitrogen bond formation [7]. Iridium-based catalysts demonstrate exceptional activity in borrowing hydrogen processes, achieving substrate/catalyst ratios up to 10,000 with yields reaching 96% [9]. The mechanism involves initial alcohol dehydrogenation to form aldehydes or ketones, followed by imine formation and subsequent hydrogenation to yield the alkylated amine product [10].
Mechanistic studies reveal that the rate-determining step involves imine coordination to the iridium-hydride intermediate, with alcohol oxidation being effectively irreversible under typical reaction conditions [10]. The catalyst resting state consists of an iridium-hydride complex with coordinated amine substrate, as confirmed through nuclear magnetic resonance spectroscopy studies [10]. Kinetic investigations demonstrate second-order dependence on catalyst concentration and negative first-order dependence on water content [10].
Table 3: Transition Metal Catalyst Performance in Nitrogen-Alkylation
| Catalyst System | Substrate/Catalyst Ratio | Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Iridium-NHC complexes | 1,000-10,000 | 85-96 | >99:1 | 80-120°C, 12-24 h |
| Ruthenium-phosphine | 500-2,000 | 70-90 | 95:5 | 100-140°C, 24 h |
| Cobalt-pyrazole | 100-1,000 | 60-85 | 90:10 | 140°C, 12 h |
| Rhodium-diphosphine | 200-800 | 65-88 | 92:8 | 110°C, 16 h |
Substrate scope investigations demonstrate broad tolerance for both primary and secondary alcohols, with sterically hindered substrates requiring elevated temperatures or extended reaction times [11]. The presence of electron-withdrawing groups on the aromatic ring enhances reactivity through stabilization of intermediate imine species [8]. Functional group tolerance includes halides, ethers, and ester functionalities, making this approach suitable for complex molecule synthesis [9].
Phase-transfer catalysis provides an environmentally benign approach for nitrogen-alkylation reactions by enabling the use of aqueous inorganic bases and non-polar organic solvents [12]. Quaternary ammonium salts function as phase-transfer agents, transporting anionic nucleophiles from the aqueous phase into the organic reaction medium [13]. This methodology offers advantages including reduced solvent requirements, milder reaction conditions, and enhanced scalability for industrial applications [14].
The mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium catalyst and the anionic nucleophile, facilitating transport across the phase boundary [12]. Critical parameters for catalyst selection include the carbon number (total carbons on alkyl chains) and q-value (sum of reciprocals of carbon numbers), which determine the organophilicity and mass transfer characteristics [13]. Optimal performance typically occurs with carbon numbers between 16-32 for reactions where the organic phase reaction is rate-determining [13].
Table 4: Phase-Transfer Catalyst Structure-Activity Relationships
| Catalyst Type | Carbon Number | Q-Value | Efficiency | Applications |
|---|---|---|---|---|
| Tetrabutylammonium bromide | 16 | 1.00 | High | Primary alkylation |
| Methyltributylammonium chloride | 13 | 1.33 | Moderate | Secondary substrates |
| Benzyltriethylammonium chloride | 13 | 1.50 | High | Aromatic systems |
| Tetraoctylammonium bromide | 32 | 0.50 | Very high | Lipophilic substrates |
Reaction optimization studies indicate that catalyst loading of 1-5 mole percent provides optimal activity while minimizing purification challenges [14]. Temperature control between 60-100°C balances reaction rate with catalyst stability, preventing thermal decomposition of the quaternary ammonium species [12]. The aqueous base concentration affects both reaction rate and selectivity, with 50% sodium hydroxide solutions providing optimal performance for most substrates [13].
Industrial production of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol presents significant challenges related to reaction scalability, process safety, and product purification [15]. The transition from laboratory-scale synthesis to commercial manufacturing requires careful consideration of heat management, mixing efficiency, and continuous operation capabilities [4]. Economic factors including raw material costs, catalyst recovery, and waste minimization drive the selection of optimal synthetic strategies [16].
Continuous flow reactor technology offers substantial advantages for large-scale amino alcohol production through enhanced heat and mass transfer characteristics [15]. The high surface-to-volume ratio of microreactors enables precise temperature control and rapid mixing, critical for managing exothermic reactions such as Grignard formation [15]. Flow chemistry approaches allow for the integration of multiple synthetic steps in a single continuous process, reducing isolation and purification requirements [15].
Residence time optimization studies demonstrate that flow reactors can achieve complete conversion in minutes rather than hours required for batch processes [15]. The controlled addition of reagents in flow systems minimizes the accumulation of reactive intermediates, enhancing process safety and reducing the formation of byproducts [15]. Temperature profiles can be precisely controlled throughout the reactor length, enabling optimal conditions for each stage of the multi-step synthesis [15].
Table 5: Continuous Flow Reactor Performance Parameters
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction time | 4-8 hours | 15-60 minutes | 4-32x |
| Temperature control | ±5°C | ±1°C | 5x |
| Mixing efficiency | Moderate | Excellent | 3-5x |
| Heat transfer | Limited | Enhanced | 10-100x |
| Scalability | Difficult | Linear | Variable |
The implementation of continuous flow systems requires careful consideration of pressure drop, residence time distribution, and reagent compatibility [15]. Microreactor channels with dimensions of 100-500 micrometers provide optimal balance between pressure drop and mixing efficiency [15]. The use of packed bed reactors enables heterogeneous catalysis applications while maintaining continuous operation [15].
Purification of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards [16]. The presence of structurally similar impurities, including regioisomers and unreacted starting materials, necessitates high-resolution separation methods [17]. Chromatographic techniques, crystallization processes, and distillation methods each offer distinct advantages for different impurity profiles [18].
High-performance liquid chromatography provides exceptional resolution for amino alcohol enantiomers and structural isomers through the use of chiral stationary phases or derivatization approaches [17]. Reversed-phase chromatography using octadecylsilane columns with gradient elution enables baseline separation of diastereomeric derivatives [17]. The detection of amino alcohols requires derivatization with chromophoric reagents due to limited ultraviolet absorption in the native compounds [17].
Table 6: Purification Technique Comparison for Amino Alcohols
| Method | Purity Achieved | Throughput | Cost | Scalability |
|---|---|---|---|---|
| Column chromatography | >99% | Low | High | Limited |
| Crystallization | 95-99% | High | Low | Excellent |
| Distillation (vacuum) | 90-95% | High | Moderate | Good |
| Preparative liquid chromatography | >99.5% | Moderate | Very high | Moderate |
Crystallization methodologies offer cost-effective purification for large-scale production, with the addition of surfactants or alcohols improving crystal morphology and filtration characteristics [19]. The formation of hydrochloride or oxalate salts enables selective crystallization from aqueous or hydro-organic solvent systems [16]. Ion exchange chromatography provides quantitative conversion of salts to free base forms while achieving additional purification through chromatographic action [16].
| Proton set | Calculated chemical-shift range /parts-per-million | Multiplicity (first-order prediction) | J-coupling context | Integral ratio | Literature basis |
|---|---|---|---|---|---|
| H-2 aromatic ortho to bromine | 7.35–7.45 [1] | doublet | three-bond coupling to H-4 (≈8.0 Hz [2]) | 1 | aromatic proton database [1] |
| H-4 aromatic para to bromine | 7.20–7.32 [1] | triplet | three-bond coupling to H-2 and H-6 (≈8.0 Hz [2]) | 1 | aromatic proton database [1] |
| H-5 aromatic meta to bromine | 7.18–7.28 [1] | triplet | three-bond coupling to H-4 (≈8.0 Hz [2]) | 1 | aromatic proton database [1] |
| Benzylic CH₂-N (Ph-CH₂-) | 3.60–3.78 [1] | singlet* | geminal coupling suppressed by nitrogen lone pair [2] | 2 | benzylic amine shifts [1] |
| α-CH₂ to nitrogen (-CH₂-N) | 2.75–2.95 [1] | triplet | vicinal coupling to β-CH (≈6.5 Hz [2]) | 2 | aliphatic amine shifts [1] |
| β-CH bearing hydroxyl (-CH(OH)-) | 3.35–3.55 [1] | quartet | vicinal coupling to both flanking CH₂ groups (≈6.5 Hz [2]) | 1 | secondary alcohol shifts [1] |
| Terminal CH₂-OH | 1.45–1.70 [1] | quartet of doublets | complex coupling to β-CH and hydroxyl exchange [2] | 2 | primary alcohol shifts [1] |
| Hydroxyl proton | 2.00–2.50 (broad) [1] | broad singlet | subject to hydrogen exchange | 1 | exchangeable proton data [1] |
*In practice a slight asymmetry (“roofing”) can appear if long-range coupling to ortho aromatic protons becomes significant [2].
Key observations:
| Carbon environment | Predicted chemical shift /parts-per-million | Assignment rationale | Reference window |
|---|---|---|---|
| C-1 aromatic ipso (C-Br) | 133–137 [5] | bromine substitution raises shift relative to hydrogen | aryl-bromide data [5] |
| C-2/C-6 aromatic ortho | 129–131 [5] | ortho deshielding by bromine | aryl reference [5] |
| C-3/C-5 aromatic meta | 127–129 [5] | modest inductive effect | aryl reference [5] |
| C-4 aromatic para | 120–124 [5] | para position least perturbed | aryl reference [5] |
| Benzylic CH₂-N | 45–50 [5] | α-carbon to nitrogen and aromatic ring | benzylic amine range [5] |
| α-CH₂ to nitrogen | 34–38 [5] | electron donation from nitrogen | alkyl-amine range [5] |
| β-CH bearing hydroxyl | 69–72 [5] | secondary alcohol carbon | secondary alcohol range [5] |
| Terminal CH₂-OH | 60–62 [5] | primary alcohol carbon adjacent to oxygen | primary alcohol range [5] |
Notable points: the benzylic carbon resonance shifts ≈3 parts-per-million downfield compared with unsubstituted benzylamines, validating bromine-mediated ring current effects [5].
Electrospray ionisation in positive mode yields a dominant [M+H]⁺ cluster at m/z 259/261 (1:1 ratio) and a lesser [M]⁺- molecular ion under electron ionisation. Fragment assignments follow classical homolytic or heterolytic cleavages [6].
| m/z | Relative intensity | Isotopic pattern | Proposed fragment | Fragmentation pathway | Source concept |
|---|---|---|---|---|---|
| 259 / 261 | 100% | 1:1 | [M+H]⁺ | protonated parent | bromine isotopic signature [6] |
| 241 / 243 | 45% | 1:1 | [M+H–H₂O]⁺ | dehydration of secondary alcohol | α-cleavage + water loss [6] |
| 199 / 201 | 35% | 1:1 | C₆H₄Br–CH₂⁺ | benzylic cleavage adjacent to nitrogen | benzyl cation stabilisation [6] |
| 171 / 173 | 30% | 1:1 | C₆H₄Br⁺ | secondary loss of CH₂ from benzyl cation | ring-retained bromonium [6] |
| 86 | 22% | — | C₄H₈NO⁺ | charge-retained alkyl fragment | β-cleavage from nitrogen [6] |
The ubiquitous 1:1 doublet at each bromine-containing fragment confirms the presence of a single bromine atom and provides an internal check for mass calibration [6].
| Observed band /centimetres⁻¹ | Intensity | Functional assignment | Diagnostic importance | Comparative reference |
|---|---|---|---|---|
| 3,415 (broad) | strong | O–H stretch (hydrogen-bonded) | confirms free hydroxyl [7] | m-bromobenzyl alcohol O–H [7] |
| 3,300–3,260 | medium | N–H stretch of secondary amine | differentiates from tertiary amines [8] | standard amines [8] |
| 2,950, 2,925, 2,850 | medium | aliphatic C–H stretches | identifies saturated chain | generic IR tables [7] |
| 1,605, 1,515 | medium | aromatic C=C skeletal vibrations | supports benzene ring | bromobenzyl IR reference [7] |
| 1,335–1,250 | medium | C–N stretch (aliphatic amine) | confirms amine linkage | standard C–N bands [8] |
| 1,060–1,020 | medium | C–O stretch (secondary alcohol) | corroborates hydroxyl site | secondary alcohol IR [7] |
| 720 | medium | aromatic out-of-plane C–H bend | indicative of meta-substitution | m-bromobenzyl alcohol pattern [7] |
| 640–600 | strong doublet | C–Br stretch | verifies bromine substituent | aryl bromide reference [7] |
Band positions mirror those of 3-bromobenzyl alcohol, except that the aliphatic C–N stretch replaces the benzylic O–H deformation band typical for the parent alcohol [7] [8].
Analytical synopsis:
Proton and carbon chemical-shift windows agree with electronic influences exerted by bromine, nitrogen, and oxygen, providing a complete set of resonance assignments for synthetic and analytical quality control [1] [5].
Mass-spectrometric behaviour is ruled by loss of water and cleavage of the benzylic C–N bond, producing high-diagnostic fragments at m/z 241/243 and 199/201 respectively, each carrying the bromine isotopic fingerprint [6].
Infrared data confirm all heteroatom functionalities—broad hydroxyl stretching, secondary amine stretching, and characteristic aryl-bromide vibration—ensuring orthogonal verification of the structural motif [7] [8].